5-Iodo-1H-indazole-6-carboxylic acid
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Overview
Description
5-Iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of an iodine atom at the 5th position and a carboxylic acid group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-indazole-6-carboxylic acid typically involves the iodination of indazole derivatives. One common method includes the reaction of 6-carboxyindazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding esters or reduced to alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indazoles
- Ester derivatives
- Alcohol derivatives
Scientific Research Applications
5-Iodo-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 6-Iodo-1H-indazole
- 5-Bromo-1H-indazole-6-carboxylic acid
- 5-Chloro-1H-indazole-6-carboxylic acid
Comparison: 5-Iodo-1H-indazole-6-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and stronger binding interactions in biological systems .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
5-iodo-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
FCLMEUYCWWJQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1I)C(=O)O |
Origin of Product |
United States |
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